N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide
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Overview
Description
“N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” is an organic compound that features both thiazole and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The thiazole ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis or other suitable methods.
Coupling Reaction: Finally, the thiazole and thiophene rings are coupled through an amide bond formation using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and thiophene rings.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Potential use in the development of organic semiconductors or conductive polymers.
Biology
Biological Activity: Investigation into its potential as an antimicrobial or anticancer agent due to the presence of bioactive heterocycles.
Medicine
Drug Development: Exploration of its pharmacological properties and potential therapeutic applications.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action for “N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating biological pathways. The thiazole and thiophene rings could play a crucial role in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (vitamin B1) and benzothiazole.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid and 2,5-dimethylthiophene.
Uniqueness
“N-(5-acetyl-4-methylthiazol-2-yl)-2-(thiophen-2-yl)acetamide” is unique due to the combination of thiazole and thiophene rings, which may confer distinct chemical and biological properties compared to other compounds with only one of these rings.
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-7-11(8(2)15)18-12(13-7)14-10(16)6-9-4-3-5-17-9/h3-5H,6H2,1-2H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDPKANLJKVJGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2=CC=CS2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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